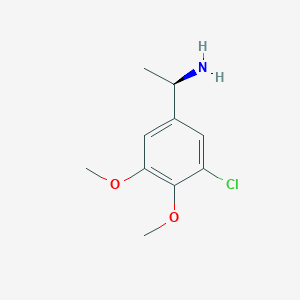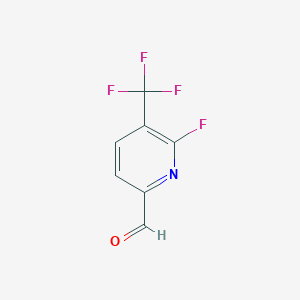
(5R)-5-amino-1,3-oxazinan-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-5-amino-1,3-oxazinan-2-one hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an oxazinanone ring with an amino group at the 5th position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-amino-1,3-oxazinan-2-one hydrochloride typically involves the cyclization of appropriate amino alcohols. One common method includes the reaction of 1,3-diamino-2-propanol with phosgene or its derivatives under controlled conditions to form the oxazinanone ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method not only improves efficiency but also ensures the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5R)-5-amino-1,3-oxazinan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, primary and secondary amines, and various substituted oxazinanones
Aplicaciones Científicas De Investigación
(5R)-5-amino-1,3-oxazinan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of novel drugs targeting specific pathways.
Industry: The compound is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of (5R)-5-amino-1,3-oxazinan-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, thereby inhibiting or modulating their activity. This interaction can affect various biochemical pathways, making the compound useful in therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R,5R)-5-amino-2-methylcyclohexanol hydrochloride: This compound has a similar amino group but differs in its ring structure.
5-amino-pyrazoles: These compounds share the amino functionality but have a different heterocyclic core.
Uniqueness
(5R)-5-amino-1,3-oxazinan-2-one hydrochloride is unique due to its specific ring structure and the position of the amino group
Propiedades
Fórmula molecular |
C4H9ClN2O2 |
|---|---|
Peso molecular |
152.58 g/mol |
Nombre IUPAC |
(5R)-5-amino-1,3-oxazinan-2-one;hydrochloride |
InChI |
InChI=1S/C4H8N2O2.ClH/c5-3-1-6-4(7)8-2-3;/h3H,1-2,5H2,(H,6,7);1H/t3-;/m1./s1 |
Clave InChI |
AZSJHZVBBDZOCP-AENDTGMFSA-N |
SMILES isomérico |
C1[C@H](COC(=O)N1)N.Cl |
SMILES canónico |
C1C(COC(=O)N1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3R,4S)-3-ethylpiperidin-4-yl]acetamide hydrochloride](/img/structure/B13500110.png)
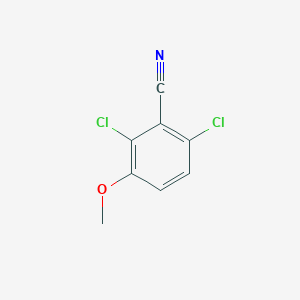


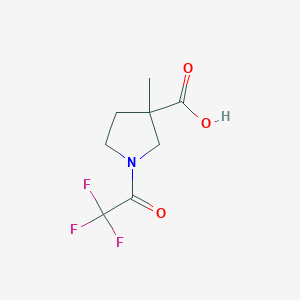
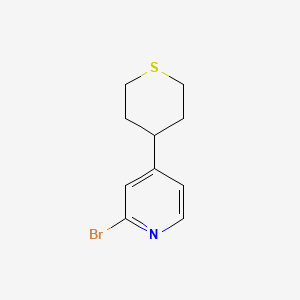
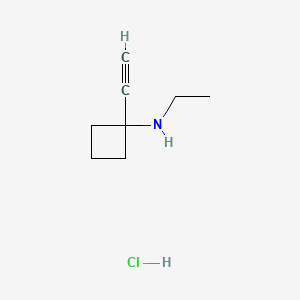

![Lithium(1+)2-[(3-chloropyridin-4-yl)oxy]acetate](/img/structure/B13500150.png)

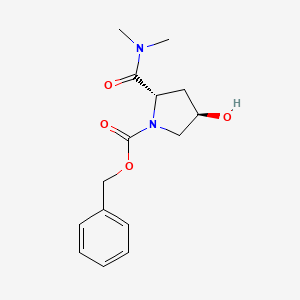
![tert-butylN-{3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-yl}carbamate](/img/structure/B13500166.png)
